6,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
6,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of chromanone derivatives. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a chromanone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenolic compounds and chromanone derivatives as starting materials. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
6,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity, allowing it to act as an antioxidant by scavenging free radicals. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
- 5,7-Dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one
- 6,7-Dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- 3,8-Dihydroxy-4-(4-hydroxyphenyl)-6-methylcoumarin
Comparison: Compared to these similar compounds, 6,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and the hexahydrochromen core. These structural differences contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H16O5 |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
6,7-dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-4,7,10,12-14,16-18H,5-6H2 |
InChI Key |
OVBOQGIUNCZOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC(C1O)O)OC=C(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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